(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine
Overview
Description
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, with an ethylamine substituent at the 3-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-pyrrolidinone with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired amine product.
Another approach involves the use of 1-benzyl-3-pyrrolidinylmethanol as a starting material. This compound can be reacted with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of starting materials. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce different functional groups onto the aromatic ring.
Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Acylation: Acyl chlorides (e.g., acetyl chloride) and anhydrides (e.g., acetic anhydride).
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized benzyl derivatives.
Acylation: Amides.
Scientific Research Applications
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-pyrrolidin-3-yl)-methyl-amine: Similar structure but lacks the ethylamine substituent.
(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine: Similar structure with an isopropyl group instead of an ethylamine group.
(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine: Similar structure with a cyclopropyl group instead of an ethylamine group.
Uniqueness
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is unique due to the presence of both a benzyl group and an ethylamine substituent on the pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable entity for various research applications.
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-15-10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRNWWPARHIDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408589 | |
Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91189-07-0 | |
Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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